molecular formula C15H14N2O4 B2836418 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-64-6

2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2836418
CAS No.: 1054478-64-6
M. Wt: 286.287
InChI Key: CAJNFRRCBNPGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a cyano group, a cyclopropylamino group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the phenoxyacetic acid moiety: This can be achieved through the reaction of phenol with chloroacetic acid under basic conditions.

    Introduction of the cyano group: This step involves the reaction of the intermediate with a cyanating agent such as sodium cyanide.

    Formation of the cyclopropylamino group: This can be done through the reaction of the intermediate with cyclopropylamine.

    Formation of the enone structure: This involves the reaction of the intermediate with an appropriate aldehyde or ketone under basic conditions to form the enone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form various reduction products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and cyclopropylamino group are particularly important for its activity, as they can form strong interactions with the target molecules. The enone structure also plays a role in its reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid can be compared with other similar compounds, such as:

    2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]propionic acid: This compound has a similar structure but with a propionic acid moiety instead of an acetic acid moiety.

    2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]butyric acid: This compound has a similar structure but with a butyric acid moiety instead of an acetic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[(E)-2-cyano-3-(cyclopropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c16-8-11(15(20)17-12-5-6-12)7-10-3-1-2-4-13(10)21-9-14(18)19/h1-4,7,12H,5-6,9H2,(H,17,20)(H,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJNFRRCBNPGEI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.